4-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOIC ACID
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Overview
Description
4-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOIC ACID is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzoic acid moiety linked to a tetraazole ring, which is further substituted with a carboxymethyl group. The presence of both carboxylic acid and tetrazole functionalities makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOIC ACID typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile compound under acidic conditions. The resulting tetrazole is then subjected to further functionalization to introduce the carboxymethyl group and benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOIC ACID involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity. The tetrazole ring can participate in coordination with metal ions, influencing various biochemical pathways. These interactions contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
4-(Carboxymethyl)-2-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of the tetrazole ring.
2-[(4-Carboxymethylphenoxy)methyl]benzoic acid: Contains a phenoxy group instead of the tetrazole ring.
Uniqueness
The uniqueness of 4-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOIC ACID lies in its combination of carboxylic acid and tetrazole functionalities, which provide distinct chemical reactivity and potential applications. The presence of the tetrazole ring offers unique coordination chemistry and biological interactions not found in similar compounds.
Properties
IUPAC Name |
4-[2-(carboxymethyl)tetrazol-5-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-8(16)5-14-12-9(11-13-14)6-1-3-7(4-2-6)10(17)18/h1-4H,5H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULVKGQGEFVBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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